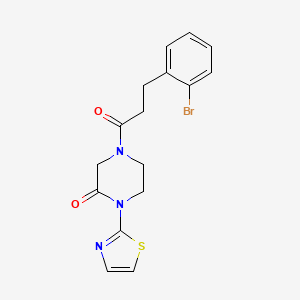
4-(3-(2-Bromophenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(3-(2-Bromophenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one" is a piperazine derivative, which is a class of organic compounds featuring a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential as central nervous system agents, antibacterial agents, and in various other therapeutic areas.
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. For instance, a one-pot synthesis approach has been reported for the synthesis of 3-trifluoromethylated piperazin-2-ones, which involves the treatment of trifluoromethyl 2-bromo enones with N,N'-disubstituted ethylenediamines . Another study describes an eco-friendly microwave-assisted synthesis of a benzothiazolyl piperazine derivative, which is a regioselective process facilitated by a copper catalyst . These methods highlight the versatility and adaptability of synthetic routes for creating complex piperazine structures.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques and X-ray diffraction. For example, the crystal structure of a related compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was determined, showing a chair conformation for the piperazine ring . Similarly, novel oxadiazolyl piperazine derivatives have been characterized, revealing their chair conformation and intermolecular hydrogen bonding patterns .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, contributing to their diverse biological activities. The presence of substituents on the piperazine ring can influence the reactivity and interaction with biological targets. For instance, the introduction of a benzotriazole moiety has been shown to enhance the affinity for 5-HT1A and 5-HT2 receptors . Additionally, the synthesis of piperazine derivatives with thiadiazolyl groups has been explored, which could potentially impact their antibacterial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The crystal packing and intermolecular interactions of these compounds can be studied through Hirshfeld Surface Analysis, providing insights into their solid-state characteristics . Moreover, the antibacterial activities of certain piperazine derivatives have been evaluated, demonstrating their potential as therapeutic agents .
Aplicaciones Científicas De Investigación
Antiviral and Antimicrobial Activities
Compounds structurally related to 4-(3-(2-Bromophenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one, specifically those with thiazole and piperazine moieties, have been investigated for their biological activities. For example, new urea and thiourea derivatives of piperazine doped with febuxostat showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities. The 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea derivatives, in particular, exhibited significant biological effects (Reddy et al., 2013).
Anticancer Potential
Anticancer activities of compounds with similar structural features, such as 1,3-thiazoles with piperazine substituents, have been evaluated. These compounds showed efficacy in vitro against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, and breast cancer, as well as leukemia and melanoma. The presence of a piperazine substituent was particularly associated with enhanced anticancer activity (Turov, 2020).
Synthesis and Chemical Properties
The synthesis of novel compounds with similar structures involves multiple steps, including reactions with piperazine derivatives. The synthesis protocols often aim to explore the compounds' potential pharmacological activities or to understand their chemical properties better. For example, the synthesis of a new compound involving a piperazine moiety yielded a product with assigned structures confirmed by HRMS, IR, 1H, and 13C NMR experiments, indicating the feasibility of complex syntheses involving piperazine derivatives (Wujec & Typek, 2023).
Propiedades
IUPAC Name |
4-[3-(2-bromophenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c17-13-4-2-1-3-12(13)5-6-14(21)19-8-9-20(15(22)11-19)16-18-7-10-23-16/h1-4,7,10H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJYNKWJCPMXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2=CC=CC=C2Br)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

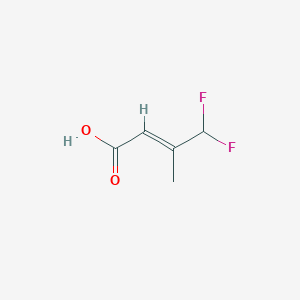
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548377.png)
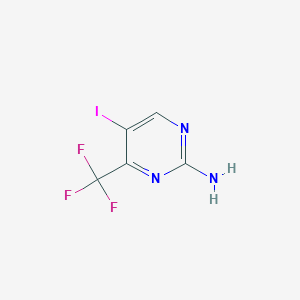

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2548380.png)
![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)
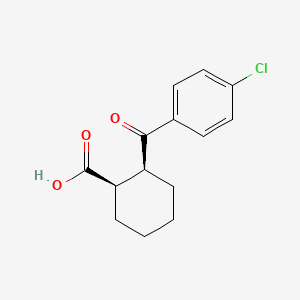
![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548384.png)

![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548387.png)
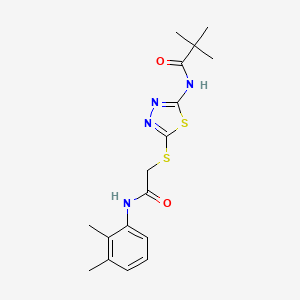
![2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2548389.png)
![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2548390.png)
![1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2548393.png)